(2,4-Dimethylpenta-1,3-dien-1-yl)benzene
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Overview
Description
(2,4-Dimethylpenta-1,3-dien-1-yl)benzene is an organic compound with the molecular formula C13H16. It is characterized by a benzene ring substituted with a (2,4-dimethylpenta-1,3-dien-1-yl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylpenta-1,3-dien-1-yl)benzene typically involves the reaction of benzene with a suitable precursor that introduces the (2,4-dimethylpenta-1,3-dien-1-yl) group. One common method involves the Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to maximize yield and minimize by-products. Continuous flow reactors and advanced catalytic systems are often employed to achieve high purity and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylpenta-1,3-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to yield alkanes or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., Cl2, Br2), nitrating agents (e.g., HNO3/H2SO4), alkyl halides (e.g., CH3Cl) with AlCl3.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Scientific Research Applications
(2,4-Dimethylpenta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4-Dimethylpenta-1,3-dien-1-yl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethylpent-2-en-1-yl)benzene
- (2,4-Dimethylpent-1-en-1-yl)benzene
- (2,4-Dimethylpent-3-en-1-yl)benzene
Uniqueness
(2,4-Dimethylpenta-1,3-dien-1-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[(1E)-2,4-dimethylpenta-1,3-dienyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-11(2)9-12(3)10-13-7-5-4-6-8-13/h4-10H,1-3H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYUCBGTSGGRAV-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=CC1=CC=CC=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C/C(=C/C1=CC=CC=C1)/C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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